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Compound of Interest

Compound Name:
2-chloro-N-(3-

fluorophenyl)acetamide

Cat. No.: B1361940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into N-phenylacetamide scaffolds has emerged as a compelling

strategy in medicinal chemistry, leading to the discovery of compounds with a wide array of

biological activities. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of various fluorinated N-phenylacetamide series, focusing on their

anticancer, antibacterial, and anticonvulsant properties. Experimental data is presented to

elucidate the impact of substitution patterns on potency and selectivity, offering insights for the

rational design of future therapeutic agents.

Anticancer Activity of 2-(4-Fluorophenyl)-N-
phenylacetamide Derivatives
A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been investigated for their

cytotoxic effects against various cancer cell lines. The core structure involves a 4-fluorophenyl

group attached to an acetamide linker, which in turn is connected to a substituted phenyl ring.

The primary determinants of activity are the nature and position of substituents on this terminal

phenyl ring.
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The in vitro cytotoxicity of these compounds was evaluated using the MTS assay, with IC50

values determined against prostate cancer (PC3), breast cancer (MCF-7), and promyelocytic

leukemia (HL-60) cell lines.[1][2]

Compound ID
R (Substitution
on N-phenyl
ring)

IC50 (µM) vs.
PC3

IC50 (µM) vs.
MCF-7

IC50 (µM) vs.
HL-60

2a o-NO₂ 196 >250 208

2b m-NO₂ 52 191 178

2c p-NO₂ 80 100 100

2d o-OCH₃ 158 >250 218

2e m-OCH₃ 156 247 206

2f p-OCH₃ 168 >250 243

2g H >250 >250 >250

Imatinib (Reference Drug) 40 79 98

Key SAR Observations:

Electron-Withdrawing Groups: The presence of a nitro (NO₂) group on the N-phenyl ring

generally confers greater cytotoxic activity compared to methoxy (OCH₃) groups.[1][2]

Positional Isomers: The position of the nitro group is crucial. The meta-substituted analog

(2b) exhibited the highest potency against the PC3 cell line (IC50 = 52 µM).[1][2]

Cell Line Specificity: The compounds demonstrated preferential activity against the PC3

prostate cancer cell line.[1]

Comparison to Standard: While showing promising activity, all synthesized compounds were

less potent than the reference drug, imatinib.[1][2]
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Hypothesized Mechanism of Action: Induction of
Apoptosis
While the precise mechanism for this series has not been fully elucidated, related

phenylacetamide derivatives are known to induce apoptosis.[1][3][4][5] A closely related

compound, 4-fluoro-N-butylphenylacetamide, has been shown to induce apoptosis in human

lung cancer cells through the upregulation of Bcl-X(S), leading to the release of mitochondrial

cytochrome c and the subsequent activation of the caspase-9 and caspase-3 cascade.[6] This

intrinsic apoptosis pathway is a plausible mechanism for the observed cytotoxicity of the 2-(4-

fluorophenyl)-N-phenylacetamide series.
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Hypothesized intrinsic apoptosis pathway induced by fluorinated N-phenylacetamides.

Comparative Biological Activities
To provide a broader context, the SAR of fluorinated N-phenylacetamides is compared with

derivatives exhibiting different biological activities.

Antibacterial N-Phenylacetamides Containing 4-
Arylthiazole Moieties
A series of N-phenylacetamides bearing a 4-arylthiazole moiety has been evaluated for

antibacterial activity against plant pathogenic bacteria. Fluorine substitution on the arylthiazole
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ring significantly influences activity.

Compound ID
R (Substitution on 4-aryl
ring)

EC50 (µM) vs.
Xanthomonas oryzae pv.
oryzae (Xoo)

A1 4-F 156.7

A2 3-F >500

A3 3,4-diF >500

Bismerthiazol (Reference) 230.5

Thiodiazole Copper (Reference) 545.2

Key SAR Observations:

A single fluorine atom at the 4-position of the arylthiazole ring (A1) resulted in the most

potent antibacterial activity, superior to the commercial bactericides bismerthiazol and

thiodiazole copper.

Moving the fluorine to the 3-position or introducing a second fluorine atom led to a significant

loss of activity.

Anticonvulsant N-Phenyl-2-(4-phenylpiperazin-1-
yl)acetamide Derivatives
While not all compounds in this class are fluorinated, the study highlights the importance of

specific substitutions for anticonvulsant activity, providing a structural template for future

fluorination strategies. The primary activity was observed in the maximal electroshock (MES)

seizure model.
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Compound Series Key Structural Feature
Anticonvulsant Activity in
MES test

3-chloroanilide analogs 3-Cl on N-phenyl ring Mostly inactive

3-(trifluoromethyl)anilide

analogs
3-CF₃ on N-phenyl ring Active

Key SAR Observations:

The presence of a 3-(trifluoromethyl) group on the anilide ring was critical for anticonvulsant

activity in the MES model.[7][8]

The corresponding 3-chloro analogs were largely inactive, indicating a strong electronic

and/or steric preference at this position.[7][8]

Experimental Protocols
General Synthesis of 2-(4-Fluorophenyl)-N-
phenylacetamide Derivatives
The synthesis of the target compounds is typically achieved through a straightforward amide

coupling reaction.

4-Fluorophenyl Acetic Acid
+ Substituted Aniline

Stir at RT
(24h)

Coupling Agents
(e.g., EDC, HOBt)

Solvent
(e.g., Acetonitrile)

Work-up
(Evaporation, Extraction)

Fluorinated
N-Phenylacetamide
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General workflow for the synthesis of fluorinated N-phenylacetamides.
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Methodology:

Equimolar amounts of 4-fluorophenyl acetic acid, a coupling agent like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), and an activator such as 1-hydroxybenzotriazole

(HOBt) are mixed in a suitable solvent (e.g., acetonitrile).[1]

The mixture is stirred for approximately 30 minutes to activate the carboxylic acid.

The appropriate substituted aniline is added to the reaction mixture.

The reaction is stirred at room temperature for 24 hours.

The solvent is removed under reduced pressure, and the residue is worked up, typically by

extraction with an organic solvent (e.g., ethyl acetate) and washing with water.[1]

The organic layer is dried, filtered, and concentrated to yield the crude product, which can be

further purified by recrystallization or chromatography.

In Vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in

proliferation or cytotoxicity assays.

Methodology:

Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded into 96-well microplates

and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a further 48 hours.[1]

MTS Reagent Addition: The MTS reagent, combined with an electron coupling reagent (e.g.,

phenazine ethosulfate), is added to each well.

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial

dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound into a

colored formazan product.[1]
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Absorbance Measurement: The quantity of formazan is measured by recording the

absorbance at approximately 490 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The

IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then

calculated.

Conclusion
The fluorinated N-phenylacetamide scaffold is a versatile template for the development of

bioactive compounds. Structure-activity relationship studies reveal that the nature and position

of substituents on the phenyl rings are critical determinants of biological activity and selectivity.

For anticancer derivatives, electron-withdrawing groups on the N-phenyl ring enhance

cytotoxicity, with a meta-nitro substitution showing particular promise against prostate cancer

cells. For antibacterial agents, a 4-fluoro substitution on a 4-arylthiazole moiety confers potent

activity. In the context of anticonvulsants, a 3-trifluoromethyl group is favored. These findings

underscore the importance of systematic structural modification and provide a valuable

framework for the design of next-generation fluorinated N-phenylacetamide-based

therapeutics. Further investigation into the precise molecular targets and mechanisms of action

will be crucial for optimizing the clinical potential of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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